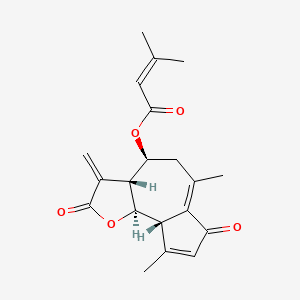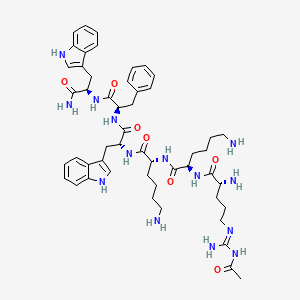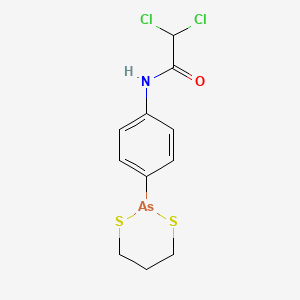
TrxR-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TrxR-IN-6 is a compound known for its inhibitory effects on thioredoxin reductase, an enzyme involved in redox regulation and antioxidant defense. This compound has shown significant potential in inducing oxidative stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TrxR-IN-6 can be synthesized through a series of chemical reactions involving the incorporation of specific functional groups. The synthetic route typically involves the reaction of an organoarsenical compound with other reagents under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
TrxR-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress.
Reduction: This compound can be reduced by thioredoxin reductase, which is part of its mechanism of action.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like NADPH and oxidizing agents that facilitate the formation of ROS. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure optimal activity .
Major Products Formed
The major products formed from reactions involving this compound include various oxidative stress markers and apoptotic signals in cells. These products are indicative of the compound’s ability to induce cell death through oxidative stress .
Wissenschaftliche Forschungsanwendungen
TrxR-IN-6 has a wide range of scientific research applications, including:
Wirkmechanismus
TrxR-IN-6 exerts its effects by inhibiting thioredoxin reductase, an enzyme that plays a crucial role in maintaining cellular redox balance. By inhibiting this enzyme, this compound induces the accumulation of reactive oxygen species, leading to oxidative stress, mitochondrial dysfunction, endoplasmic reticulum stress, and DNA damage. These events ultimately result in apoptosis, or programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Auranofin: Another thioredoxin reductase inhibitor known for its anticancer properties.
6-Shogaol: A natural compound that inhibits thioredoxin reductase and induces oxidative stress-mediated apoptosis.
Cynaropicrin: A natural compound with inhibitory effects on thioredoxin reductase.
Uniqueness of TrxR-IN-6
This compound is unique due to its potent ability to induce oxidative stress and apoptosis specifically in cancer cells. Its mechanism of action involves multiple pathways, including mitochondrial dysfunction and endoplasmic reticulum stress, which contribute to its effectiveness as an anticancer agent .
Eigenschaften
Molekularformel |
C11H12AsCl2NOS2 |
|---|---|
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
2,2-dichloro-N-[4-(1,3,2-dithiarsinan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H12AsCl2NOS2/c13-10(14)11(16)15-9-4-2-8(3-5-9)12-17-6-1-7-18-12/h2-5,10H,1,6-7H2,(H,15,16) |
InChI-Schlüssel |
BNFHKOYMQVMSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS[As](SC1)C2=CC=C(C=C2)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


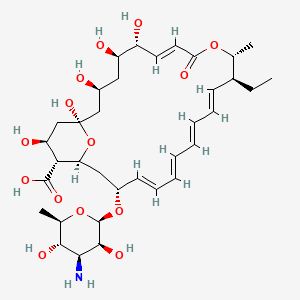
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)
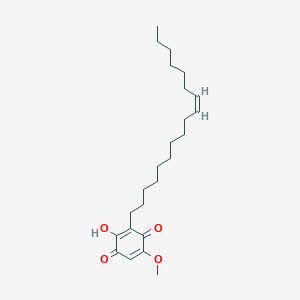
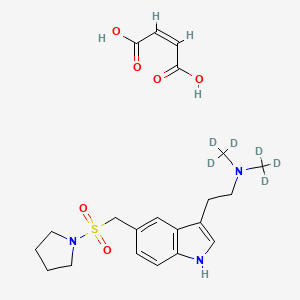
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
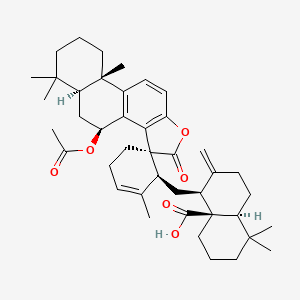
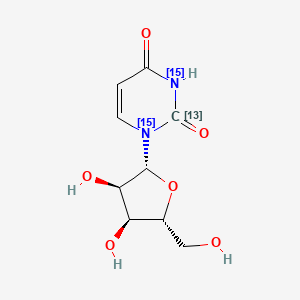
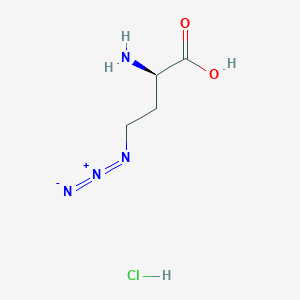
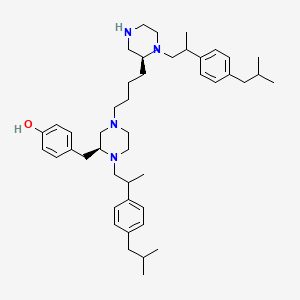
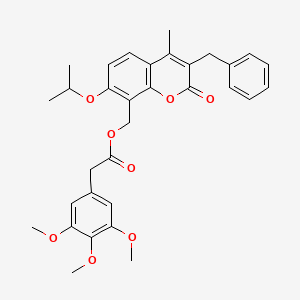
![1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388463.png)

